molecular formula C7H14ClO5P B13753711 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

Katalognummer: B13753711
Molekulargewicht: 244.61 g/mol
InChI-Schlüssel: NEVYLEGGKWSMMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is an organophosphorus compound that features a dioxolane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar phosphorylating agents and reaction conditions would be employed on a larger scale, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Bases: Triethylamine, pyridine.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.

    Hydrolysis Products: Phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as a phosphorylating agent in the synthesis of various organic compounds.

    Materials Science:

    Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.

Wirkmechanismus

The mechanism of action of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane involves the formation of a phosphorylated intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.

Uniqueness

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure, which can influence its reactivity and the types of reactions it can undergo. The presence of the dioxolane ring can also affect the compound’s stability and solubility properties.

Eigenschaften

Molekularformel

C7H14ClO5P

Molekulargewicht

244.61 g/mol

IUPAC-Name

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H14ClO5P/c1-7(2)11-4-6(13-7)5-12-14(8,9)10-3/h6H,4-5H2,1-3H3

InChI-Schlüssel

NEVYLEGGKWSMMH-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC(O1)COP(=O)(OC)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.